molecular formula C38H25Br B13141159 9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene

9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene

Cat. No.: B13141159
M. Wt: 561.5 g/mol
InChI Key: ASVPKCZDPKZQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .

Preparation Methods

The synthesis of 9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene typically involves the bromination of 10-[4-(3,5-diphenylphenyl)phenyl]anthracene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform (CHCl3). The reaction is carried out at elevated temperatures, typically around 60°C, under a nitrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation Reactions: The compound can undergo oxidation to form anthraquinone derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydroanthracene derivatives.

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene involves its interaction with light. The compound absorbs light and undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved are primarily related to its photophysical properties .

Comparison with Similar Compounds

Similar compounds to 9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene include:

  • 9-phenyl-10-[4-(3,5-diphenylphenyl)phenyl]anthracene
  • 9,10-diphenylanthracene
  • 9,10-bis(phenylethynyl)anthracene

These compounds share similar photophysical properties but differ in their specific substituents, which can affect their fluorescence quantum yield and stability. This compound is unique due to the presence of the bromine atom, which can be further functionalized for various applications .

Properties

Molecular Formula

C38H25Br

Molecular Weight

561.5 g/mol

IUPAC Name

9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene

InChI

InChI=1S/C38H25Br/c39-38-35-17-9-7-15-33(35)37(34-16-8-10-18-36(34)38)29-21-19-28(20-22-29)32-24-30(26-11-3-1-4-12-26)23-31(25-32)27-13-5-2-6-14-27/h1-25H

InChI Key

ASVPKCZDPKZQHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.